molecular formula C25H20ClF3N4O2 B11671703 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11671703
M. Wt: 500.9 g/mol
InChI Key: RBDFAHVXMFJVJK-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a naphthalene moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the naphthalene moiety: This can be accomplished through a coupling reaction, such as Suzuki or Stille coupling, using naphthylboronic acid or naphthylstannane.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction using 4-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.

    3-Chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C25H20ClF3N4O2

Molecular Weight

500.9 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-N-naphthalen-1-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H20ClF3N4O2/c1-35-16-11-9-15(10-12-16)19-13-20(25(27,28)29)33-23(30-19)21(26)22(32-33)24(34)31-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19-20,30H,13H2,1H3,(H,31,34)

InChI Key

RBDFAHVXMFJVJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC=CC5=CC=CC=C54)Cl)N2)C(F)(F)F

Origin of Product

United States

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